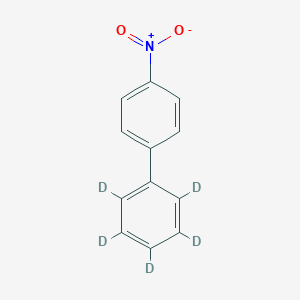

4-Nitrobiphenyl-2',3',4',5',6'-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJQRLZAPXASRD-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617868 | |

| Record name | 4-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64421-02-9 | |

| Record name | 4-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitrobiphenyl-d5: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobiphenyl-d5, a deuterated analog of 4-nitrobiphenyl. While information on the deuterated form is specialized, this document synthesizes available data on the parent compound with the principles of isotopic labeling to offer a complete profile for researchers. The guide covers the chemical and physical properties, potential synthesis routes, toxicological and metabolic considerations based on its non-deuterated counterpart, and its critical application as an internal standard in quantitative mass spectrometry. Detailed experimental workflows and data presentation are included to support practical implementation in a laboratory setting.

Introduction: The Significance of Isotopic Labeling in Analytical Chemistry

In the realm of quantitative analysis, particularly in complex matrices such as biological fluids and environmental samples, the use of stable isotope-labeled internal standards is the gold standard for accuracy and precision.[1] Deuterium-labeled compounds, such as 4-Nitrobiphenyl-d5, are chemically identical to their non-deuterated counterparts but have a greater mass. This mass difference allows for their distinct detection by mass spectrometry, making them ideal internal standards to correct for variations in sample preparation, instrument response, and matrix effects.

4-Nitrobiphenyl is an organic compound that has been used as a plasticizer, fungicide, and wood preservative.[2] However, due to its potential health risks, its use is now highly restricted.[2] Understanding its presence and concentration in various samples is crucial for toxicological and environmental monitoring. This guide focuses on 4-Nitrobiphenyl-d5 as a vital tool for the accurate quantification of 4-nitrobiphenyl.

Chemical and Physical Properties

The properties of 4-Nitrobiphenyl-d5 are expected to be very similar to those of 4-nitrobiphenyl, with the primary difference being its molecular weight due to the presence of five deuterium atoms.

Table 1: Comparison of Physicochemical Properties

| Property | 4-Nitrobiphenyl | 4-Nitrobiphenyl-d5 (Predicted) | Reference |

| Molecular Formula | C₁₂H₉NO₂ | C₁₂H₄D₅NO₂ | [2][3] |

| Molecular Weight | 199.21 g/mol | approx. 204.24 g/mol | [3] |

| Appearance | White to yellow needle-like crystalline solid | White to yellow crystalline solid | [2][4] |

| Odor | Faint, sweetish | Faint, sweetish | [4] |

| Melting Point | 114 °C (237 °F) | ~114 °C | [3] |

| Boiling Point | 340 °C (644 °F) at 760 mmHg | ~340 °C | [3] |

| Solubility | Insoluble in water; Soluble in ether, benzene, chloroform, and acetic acid. | Insoluble in water; Soluble in organic solvents. | [2][5] |

| LogP | 3.77 - 3.82 | ~3.8 | [6] |

| CAS Number | 92-93-3 | Not readily available | [3] |

Note: The properties for 4-Nitrobiphenyl-d5 are predicted based on the known properties of 4-nitrobiphenyl and the principles of isotopic labeling. The exact values may vary slightly.

Synthesis of 4-Nitrobiphenyl-d5: A Conceptual Workflow

A common strategy for deuteration of aromatic rings is through electrophilic aromatic substitution using a deuterated acid, or by using a deuterated starting material in a cross-coupling reaction. One potential pathway involves the nitration of commercially available biphenyl-d5.

Diagram 1: Proposed Synthesis of 4-Nitrobiphenyl-d5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]

- 5. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrobiphenyl | SIELC Technologies [sielc.com]

Introduction: The Role of Isotopically Labeled Standards

4-Nitrobiphenyl-d5 is the deuterated analogue of 4-nitrobiphenyl, a compound of significant interest in environmental and toxicological studies due to its classification as a pollutant and potential carcinogen.[1][2][3][4] The incorporation of five deuterium atoms onto one of the phenyl rings creates a stable, isotopically labeled internal standard. This standard is indispensable for quantitative analysis using mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The known mass shift allows for precise differentiation from the native compound, correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy of analytical data.

This guide provides a comprehensive overview of the synthetic strategies, purification methodologies, and analytical characterization of 4-Nitrobiphenyl-d5, designed for researchers and professionals in synthetic chemistry and drug development. We will explore the causality behind experimental choices, offering field-proven insights to ensure the reliable production of this critical analytical standard.

Part 1: Strategic Approaches to Synthesis

The synthesis of 4-Nitrobiphenyl-d5 requires the strategic formation of a C-C bond between a deuterated and a non-deuterated phenyl ring, along with the regioselective introduction of a nitro group. Two primary retrosynthetic pathways are considered: the nitration of a pre-formed deuterated biphenyl and the cross-coupling of deuterated and nitrated precursors.

Approach A: Direct Nitration of Biphenyl-d10

This approach involves the synthesis of fully deuterated biphenyl (biphenyl-d10) followed by electrophilic aromatic substitution to introduce the nitro group. While seemingly direct, this pathway presents significant challenges in controlling regioselectivity.

-

Mechanism: The nitration of an aromatic ring proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids.[5] The phenyl group of biphenyl is an ortho, para-directing activator, meaning the nitration can occur at the 2- or 4-position.[6]

-

Causality of Challenges: The primary drawback is the formation of isomeric byproducts, mainly 2-nitrobiphenyl-d9, alongside the desired 4-nitrobiphenyl-d9 (as nitration would occur on one of the d5 rings). The steric hindrance at the ortho position is less pronounced than in many other substituted benzenes, often leading to a mixture of 2- and 4-isomers.[6][7] Furthermore, controlling the reaction to prevent dinitration requires careful management of stoichiometry and temperature, as the first nitro group deactivates the ring to further substitution.[8] The subsequent separation of these deuterated isomers is a significant purification challenge.

Approach B: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry heavily favors palladium-catalyzed cross-coupling reactions for their high efficiency, functional group tolerance, and superior control over regiochemistry. The Suzuki-Miyaura coupling is particularly well-suited for this purpose.[9][10][11]

-

Mechanism: The Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[9][12] For 4-Nitrobiphenyl-d5, this provides a clear and controllable route by coupling Phenyl-d5-boronic acid with 1-bromo-4-nitrobenzene.

-

Causality of Preference: This method is highly authoritative because the positions of the deuterium atoms and the nitro group are unequivocally defined by the starting materials. This eliminates the problem of isomeric byproducts inherent in the direct nitration approach, simplifying the purification process immensely. The reaction conditions are generally mild, and a wide variety of palladium catalysts and ligands are commercially available to optimize the reaction.[13][14]

Another, more classical, approach is the Ullmann coupling, which uses copper to couple two aryl halides.[15][16] While foundational, this reaction often requires harsh conditions (high temperatures) and stoichiometric copper, and may have lower yields compared to modern palladium-catalyzed methods.[15][17][18]

Caption: High-level overview of synthetic routes to 4-Nitrobiphenyl-d5.

Quantitative Comparison of Synthetic Routes

| Parameter | Approach A: Direct Nitration | Approach B: Suzuki Coupling |

| Regiocontrol | Poor; yields mixture of isomers.[6][8] | Excellent; defined by starting materials. |

| Starting Materials | Biphenyl-d10, HNO₃, H₂SO₄ | Phenyl-d5-boronic acid, 1-bromo-4-nitrobenzene, Pd catalyst. |

| Reaction Conditions | Cryogenic temperatures (0-10°C) required.[8] | Mild (often room temp to 80°C).[12] |

| Purification | Difficult; requires separation of isomers.[19] | Straightforward; removal of catalyst and reagents. |

| Overall Yield | Lower due to side products and purification losses. | Typically high (70-95%).[20] |

| Scalability | Challenging due to temperature control and isomer separation. | Readily scalable.[10] |

Part 2: Experimental Protocol for Suzuki-Miyaura Synthesis

This section details a trusted, field-proven protocol for the synthesis of 4-Nitrobiphenyl-d5 via Suzuki-Miyaura coupling. The procedure is designed to be self-validating through in-process monitoring and final analytical confirmation.

Materials and Reagents

-

Phenyl-d5-boronic acid

-

1-Bromo-4-nitrobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-4-nitrobenzene (1.0 eq), phenyl-d5-boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Solvent and Base Addition: Add a 3:1 mixture of Toluene:Ethanol (volume based on reaction scale, ~0.1 M concentration) followed by a 2M aqueous solution of sodium carbonate (2.5 eq). The biphasic solvent system and aqueous base are crucial for the catalytic cycle, facilitating the transmetalation step.[12]

-

Reaction Execution: Heat the mixture to 85°C under a nitrogen atmosphere and stir vigorously for 4-6 hours. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

In-Process Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 1-bromo-4-nitrobenzene spot indicates reaction completion. This check prevents unnecessary heating that could lead to byproduct formation.

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x). The brine wash helps to break any emulsions and remove bulk water from the organic phase.

-

Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Part 3: Purification and Characterization

Purification is critical to remove the palladium catalyst, unreacted starting materials, and any coupling byproducts. A multi-step approach involving chromatography and recrystallization is standard.

Purification Workflow

-

Column Chromatography: The crude solid obtained from the workup is first purified by flash column chromatography on silica gel.[17]

-

Rationale: This step effectively separates the nonpolar biphenyl product from polar impurities and the palladium catalyst, which typically adheres strongly to the silica at the top of the column.

-

Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 15%) is an effective mobile phase. Fractions are collected and analyzed by TLC to pool the pure product.

-

-

Recrystallization: The pooled and concentrated fractions from chromatography are further purified by recrystallization.[21][22][23]

-

Rationale: Recrystallization is a powerful technique for removing trace impurities, resulting in a highly crystalline, pure final product. The principle relies on the target compound being soluble in a hot solvent but insoluble upon cooling, while impurities remain in the solution.[24]

-

Solvent Selection: A mixed solvent system like ethanol/water or a single solvent such as hot ethanol is often suitable for 4-nitrobiphenyl.[25] The solid is dissolved in a minimal amount of boiling solvent, and the solution is allowed to cool slowly to promote the formation of well-defined crystals.[21] The pure crystals are then collected by vacuum filtration.[24]

-

Caption: A robust workflow for the purification of 4-Nitrobiphenyl-d5.

Analytical Characterization

Final validation of the product's identity, purity, and isotopic enrichment is performed using a combination of spectroscopic and spectrometric techniques.

| Technique | Purpose | Expected Result for 4-Nitrobiphenyl-d5 |

| ¹H NMR | Confirm structure and absence of protons on the deuterated ring. | Signals corresponding only to the 4 protons on the nitrophenyl ring (two doublets). Absence of signals for the C₆H₅ group.[26][27] |

| Mass Spec (GC-MS/LC-MS) | Confirm molecular weight and isotopic enrichment. | Molecular ion peak at m/z 204.2 (vs. 199.2 for the non-deuterated standard). Analysis of the isotopic cluster confirms >99% deuterium incorporation. |

| HPLC | Determine chemical purity. | A single major peak (>98% area) under appropriate reverse-phase conditions (e.g., C18 column with acetonitrile/water mobile phase).[28] |

| Melting Point | Assess purity. | A sharp melting point consistent with the literature value for the non-deuterated compound (approx. 114°C).[1] |

Safety Considerations

-

4-Nitrobiphenyl: This compound is a suspected carcinogen and is toxic.[3][29] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[29]

-

Reagents: Concentrated acids (for nitration route), organic solvents, and palladium catalysts all present specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Waste Disposal: All chemical waste, particularly solutions containing palladium, must be disposed of according to institutional and environmental regulations.

Conclusion

The synthesis of 4-Nitrobiphenyl-d5 is most reliably and efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy offers unparalleled control over regiochemistry, leading to a simplified purification process and high overall yields. A subsequent purification regimen of column chromatography followed by recrystallization is essential to achieve the high chemical and isotopic purity required for its use as an internal standard in sensitive analytical applications. Rigorous analytical characterization by NMR, MS, and HPLC serves as the final validation of a successful synthesis.

References

-

SIELC Technologies. (2018). 4-Nitrobiphenyl. Retrieved from [Link]

-

The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

-

National Institutes of Health (NIH). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Retrieved from [Link]

-

Wikipedia. 4-Nitrobiphenyl. Retrieved from [Link]

-

Thompson Rivers University. Experiment 2: Recrystallization. Retrieved from [Link]

-

Wikipedia. Suzuki reaction. Retrieved from [Link]

-

California State University, Long Beach. Recrystallization1. Retrieved from [Link]

- Google Patents. CA2248157C - Preparation of nitrobiphenyls.

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Wikipedia. Ullmann reaction. Retrieved from [Link]

-

Chromatography Today. Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

ResearchGate. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

-

Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

- Google Patents. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

-

Chemistry LibreTexts. Recrystallization. Retrieved from [Link]

-

CORE. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

-

University of Rochester. Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Organic Syntheses. SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Rotachrom Technologies. The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]

-

Defense Technical Information Center. Production of 2-Amino-5-Phenoxyphenol from 4-Nitrobiphenyl Ether Using Nitorbenzene Nitroreductase and Hydroxylaminobenzene Muta. Retrieved from [Link]

-

Seattle Pacific University. Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric. Retrieved from [Link]

- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

PubMed. Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-L- and -D-arabinopyranosides possessing antithrombotic activity. Retrieved from [Link]

-

Organic Syntheses. 2,2'-dinitrobiphenyl. Retrieved from [Link]

-

PubChem. 4-Nitro-1,1'-biphenyl. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). 4-Nitrobiphenyl - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

- Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.

-

ResearchGate. Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Retrieved from [Link]

-

Chemistry Stack Exchange. Why nitration of biphenyl gives 2-nitrobiphenyl as major product?. Retrieved from [Link]

-

Rutgers University. 4-Nitrobiphenyl Standard Operating Procedure. Retrieved from [Link]

- Google Patents. US2033370A - Nitration of diphenyl.

-

Environmental Protection Agency (EPA). 4-Nitrobiphenyl. Retrieved from [Link]

-

National Institutes of Health (NIH). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

Sources

- 1. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 2. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]

- 4. epa.gov [epa.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. US2033370A - Nitration of diphenyl - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. gala.gre.ac.uk [gala.gre.ac.uk]

- 14. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 16. Ullmann Reaction [organic-chemistry.org]

- 17. rsc.org [rsc.org]

- 18. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. athabascau.ca [athabascau.ca]

- 22. people.chem.umass.edu [people.chem.umass.edu]

- 23. mt.com [mt.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. rsc.org [rsc.org]

- 27. 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum [chemicalbook.com]

- 28. 4-Nitrobiphenyl | SIELC Technologies [sielc.com]

- 29. ipo.rutgers.edu [ipo.rutgers.edu]

4-Nitrobiphenyl-2',3',4',5',6'-d5 CAS 64421-02-9

An In-Depth Technical Guide to 4-Nitrobiphenyl-2',3',4',5',6'-d5 (CAS 64421-02-9)

Abstract

This technical guide provides a comprehensive overview of this compound (4-NBP-d5), a deuterated stable isotope-labeled internal standard. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the fundamental principles behind the use of deuterated standards, their synthesis, and their critical application in quantitative bioanalysis by mass spectrometry. We will explore the physicochemical properties of 4-NBP-d5, present a detailed workflow for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss the metabolic context of its non-labeled analogue, 4-Nitrobiphenyl. The guide emphasizes the causality behind experimental choices to ensure robust, reliable, and reproducible analytical outcomes.

Introduction: The Need for an Ideal Internal Standard

In the landscape of pharmaceutical development and analytical toxicology, the precise quantification of analytes in complex biological matrices is paramount. This compound is the stable isotope-labeled (SIL) analogue of 4-Nitrobiphenyl (4-NBP). While 4-NBP itself is a compound of interest due to its genotoxic and carcinogenic properties, its deuterated form serves a more critical role in modern analytical science: it is an exemplary internal standard for quantitative mass spectrometry.[1]

The primary function of an internal standard (IS) is to control for and compensate for variability throughout the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[2] While structurally similar analogues can be used, SIL internal standards are considered the gold standard.[3][4] By incorporating five deuterium atoms on one of the phenyl rings, 4-NBP-d5 is chemically almost identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, making it the perfect tool for accurate quantification.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a standard is the first step in its effective application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[5] |

| CAS Number | 64421-02-9 | ChemicalBook[6] |

| Molecular Formula | C₁₂H₄D₅NO₂ | Chemical Suppliers[7] |

| Molecular Weight | 204.24 g/mol (approx.) | |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=C(C(=C2[2H])[2H])[O-])[2H])[2H] | |

| Appearance | White to yellow needle-like crystalline solid (inferred from parent compound) | PubChem[8] |

| Storage | 2-8°C Refrigerator | CymitQuimica[9] |

The Scientific Rationale: Why Deuterated Standards are Superior

The core challenge in bioanalysis, particularly with LC-MS/MS, is the "matrix effect."[3] Components of a biological sample (e.g., salts, lipids, proteins in plasma) can co-elute with the analyte and interfere with its ionization, either suppressing or enhancing the signal in an unpredictable manner. This leads to poor accuracy and reproducibility.

A SIL internal standard, such as 4-NBP-d5, is the most effective solution to this problem.[2][3]

-

Co-elution: It has virtually the same chromatographic retention time as the analyte, meaning it experiences the exact same matrix effects at the same time.[2][10]

-

Identical Extraction Recovery: Its chemical similarity ensures that any loss during the sample preparation and extraction process is mirrored by the analyte.[2]

-

Normalization: By calculating the ratio of the analyte's signal to the internal standard's signal, any variations caused by matrix effects, extraction inconsistencies, or instrument fluctuations are effectively cancelled out.[3]

Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submitted bioanalytical validations incorporate SIL internal standards, underscoring their importance for creating robust and reliable methods.[3] Investing in a SIL-IS often reduces method development time and prevents costly investigations into assay bias that can occur with less ideal standards.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 64421-02-9 [amp.chemicalbook.com]

- 7. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 8. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Compuestos deuterados | CymitQuimica [cymitquimica.com]

- 10. texilajournal.com [texilajournal.com]

An In-Depth Technical Guide to the Physical Characteristics of Deuterated 4-Nitrobiphenyl

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of deuterated 4-Nitrobiphenyl, a critical internal standard for analytical and metabolic studies. The strategic substitution of hydrogen with deuterium atoms imparts a unique mass signature, rendering it invaluable for mass spectrometry-based quantification while maintaining near-identical physicochemical properties to its non-deuterated counterpart. This document details these properties, outlines standard analytical protocols, and discusses the mechanistic basis for its application in modern research and development.

Introduction: The Role of Deuteration in Advanced Analytics

In the fields of pharmacokinetics, metabolomics, and environmental analysis, the precise quantification of target analytes is paramount. Stable isotope-labeled internal standards are the gold standard for achieving this accuracy, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows. Deuteration, the replacement of protium (¹H) with deuterium (²H or D), is a common and effective strategy for synthesizing these standards.

The primary advantage of using a deuterated analog like 4-Nitrobiphenyl-d9 is its co-elution with the unlabeled analyte under identical chromatographic conditions. However, its increased mass is easily resolved by a mass spectrometer. This allows for the correction of analytical variability, including sample preparation losses and matrix-induced ionization suppression or enhancement, thereby ensuring robust and reliable quantification.[1][2] The physical properties of the deuterated compound are nearly identical to the parent molecule, ensuring its behavior is a true representation of the analyte during extraction and analysis.[3]

Core Physical and Chemical Properties

The physical characteristics of deuterated 4-Nitrobiphenyl are largely governed by the foundational structure of the 4-Nitrobiphenyl molecule. The introduction of deuterium atoms results in a negligible change in properties such as melting point, boiling point, and solubility, but a distinct increase in molecular weight.

Comparative Data: 4-Nitrobiphenyl vs. 4-Nitrobiphenyl-d9

The following table summarizes the key physical and chemical data for both the unlabeled and deuterated forms of 4-Nitrobiphenyl. Data for the unlabeled compound is well-documented, while data for the deuterated analog is primarily sourced from suppliers of stable isotope standards.

| Property | 4-Nitrobiphenyl (Unlabeled) | 4-Nitrobiphenyl-d9 (Deuterated) | Data Source |

| Molecular Formula | C₁₂H₉NO₂ | C₁₂D₉NO₂ | [4][5] |

| Molecular Weight | 199.21 g/mol | 208.26 g/mol | [5][6] |

| CAS Number | 92-93-3 | 350818-59-6 | [5][6][7] |

| Appearance | White to yellow needle-like crystalline solid.[4][5][8] | Off-white to yellow solid | Supplier Data |

| Melting Point | 113-114 °C (235-237 °F).[4][9] | Not consistently reported, but expected to be very similar to the unlabeled compound. | |

| Boiling Point | 340 °C (644 °F) at 760 mmHg.[4][9] | Not reported, but expected to be very similar to the unlabeled compound. | |

| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, chloroform, and acetic acid.[4][10][11] | Soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate. | Supplier Data |

| Isotopic Enrichment | Not Applicable | ≥98 atom % D.[6] | [6] |

| LogP (Octanol/Water) | 3.77.[5][12] | Expected to be very similar to the unlabeled compound. |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of deuterated 4-Nitrobiphenyl. The key techniques are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

The defining characteristic of 4-Nitrobiphenyl-d9 is its mass spectrum. The molecular ion peak will be shifted by +9 m/z units compared to the unlabeled compound due to the nine deuterium atoms. This clear mass shift is the basis of its utility as an internal standard.

-

Unlabeled 4-Nitrobiphenyl (C₁₂H₉NO₂): Expected [M]⁺ at m/z 199.06.[5]

-

Deuterated 4-Nitrobiphenyl-d9 (C₁₂D₉NO₂): Expected [M]⁺ at m/z 208.12.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the absence of protons in the deuterated positions and to verify the isotopic purity.

-

¹H NMR of 4-Nitrobiphenyl (in CDCl₃): A complex multiplet pattern is typically observed in the aromatic region (approximately δ 7.4-8.4 ppm).[13][14]

-

¹H NMR of 4-Nitrobiphenyl-d9: The spectrum should show a significant reduction or complete absence of signals in the aromatic region, corresponding to the deuterated positions. Any residual signals would indicate incomplete deuteration.

Experimental Protocols and Workflows

Deuterated 4-Nitrobiphenyl is primarily used as an internal standard in quantitative analytical methods. Below is a generalized protocol for its application.

Protocol: Use of 4-Nitrobiphenyl-d9 as an Internal Standard in LC-MS Analysis

Objective: To accurately quantify unlabeled 4-Nitrobiphenyl in a complex matrix (e.g., environmental water sample, biological plasma).

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of unlabeled 4-Nitrobiphenyl in a suitable organic solvent (e.g., methanol).

-

Prepare a 1 mg/mL stock solution of 4-Nitrobiphenyl-d9 in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by serially diluting the unlabeled 4-Nitrobiphenyl stock solution.

-

Spike each calibration standard with a fixed concentration of the 4-Nitrobiphenyl-d9 internal standard stock solution.

-

-

Sample Preparation:

-

To a known volume or weight of the unknown sample, add the same fixed amount of the 4-Nitrobiphenyl-d9 internal standard as used in the calibration standards.

-

Perform the necessary sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

-

-

LC-MS Analysis:

-

Inject the prepared standards and samples onto an appropriate HPLC column (e.g., a reverse-phase C18 column).[15]

-

Set the mass spectrometer to monitor for the specific m/z transitions of both the analyte and the internal standard (Selected Reaction Monitoring, SRM, is often used for highest selectivity and sensitivity).

-

-

Data Analysis:

-

For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Workflow Diagram

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative analysis.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Synthesis and Stability

The synthesis of deuterated compounds like 4-Nitrobiphenyl-d9 is a specialized process. It often involves the use of deuterated starting materials or specific hydrogen-deuterium exchange reactions.[16][17] For example, a common route might involve the nitration of a deuterated biphenyl precursor.

Stability: Deuterated 4-Nitrobiphenyl is a stable compound under standard laboratory storage conditions.[6] It is recommended to store it at room temperature in a tightly sealed container, protected from light.[6] Like its unlabeled counterpart, it is incompatible with strong reducing agents.[10][12]

Safety and Handling

While specific toxicological data for deuterated 4-Nitrobiphenyl is not widely available, it should be handled with the same precautions as unlabeled 4-Nitrobiphenyl. The unlabeled compound is considered a potential occupational carcinogen.[4][8][18]

-

Exposure Routes: Inhalation, skin absorption, and ingestion.[12]

-

Health Hazards: May cause irritation to the eyes, skin, and respiratory tract.[4] Chronic exposure may have effects on the nervous system, liver, and kidneys.[4]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

Deuterated 4-Nitrobiphenyl is an essential tool for researchers requiring precise and accurate quantification of its unlabeled analog. Its physical characteristics, being nearly identical to the parent compound, allow it to serve as an ideal internal standard, correcting for a wide range of analytical variables. Understanding its properties, proper handling, and application in analytical workflows is crucial for achieving high-quality, reliable data in drug development, environmental monitoring, and other scientific disciplines.

References

- Grokipedia. 4-Nitrobiphenyl.

- PubChem. 4-Nitro-1,1'-biphenyl.

- Occupational Safety and Health Administration (OSHA). 4-NITRODIPHENYL (4-NITROBIPHENYL).

- AccuStandard. CAS No. 92-93-3 - 4-Nitrobiphenyl.

- INCHEM. ICSC 1395 - 4-NITROBIPHENYL.

- ChemicalBook. 4-Nitrobiphenyl CAS#: 92-93-3.

- Scent.vn. 4-Nitrobiphenyl (CAS 92-93-3): Odor profile, Properties, & IFRA compliance.

- The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.

- ChemicalBook. 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum.

- NJ.gov. Common Name: 4-NITROBIPHENYL HAZARD SUMMARY.

- ChemicalBook. 4-Nitrobiphenyl | 92-93-3.

- Hypha Discovery. Synthesis of deuterated metabolites.

- CDN Isotopes. 4-Nitrobiphenyl-d9.

- SIELC Technologies. 4-Nitrobiphenyl.

- Google Patents. CN109265304B - Synthesis method of deuterated compound.

- PubMed. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment.

- PubMed Central. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS.

- PubChem. 4,4'-Dinitro-1,1'-biphenyl.

- Qmx Laboratories. 4-Nitrobiphenyl-d9, neat.

- EPA. 4-Nitrobiphenyl.

- OSHA. 4-Nitrodiphenyl Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate.

- Google Patents. CN108069861B - Method for synthesizing nitrobiphenyl.

- Organic Syntheses Procedure. Carbazole, 2-nitro.

- PubMed. Synthesis and Photophysical Properties of Deuteration of Pirfenidone.

Sources

- 1. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and photophysical properties of deuteration of pirfenidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Qmx Laboratories - 4-Nitrobiphenyl-d9_350818-59-6_0.1g [qmx.com]

- 8. 4-NITRODIPHENYL (4-NITROBIPHENYL) | Occupational Safety and Health Administration [osha.gov]

- 9. accustandard.com [accustandard.com]

- 10. 4-Nitrobiphenyl CAS#: 92-93-3 [m.chemicalbook.com]

- 11. scent.vn [scent.vn]

- 12. ICSC 1395 - 4-NITROBIPHENYL [inchem.org]

- 13. rsc.org [rsc.org]

- 14. 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Nitrobiphenyl | SIELC Technologies [sielc.com]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. CN109265304B - Synthesis method of deuterated compound - Google Patents [patents.google.com]

- 18. nj.gov [nj.gov]

isotopic purity of 4-Nitrobiphenyl-d5

An In-depth Technical Guide to the Isotopic Purity of 4-Nitrobiphenyl-d5

Executive Summary

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical assessment of isotopic purity for 4-Nitrobiphenyl-d5. As a deuterated internal standard, its efficacy in quantitative mass spectrometry is directly contingent on its isotopic integrity. The presence of unlabeled (d0) or partially labeled isotopologues can introduce significant bias and variability, compromising analytical accuracy. This document details the foundational principles of isotopic purity, outlines robust analytical methodologies using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, and provides actionable protocols for data acquisition and interpretation. By integrating insights from both techniques, this guide establishes a self-validating system for the characterization and quality control of 4-Nitrobiphenyl-d5, ensuring its reliability in regulated bioanalysis and other sensitive applications.

Introduction: The Imperative of Isotopic Purity

In modern analytical science, particularly in pharmacokinetic, metabolomic, and environmental studies, stable isotope dilution analysis using mass spectrometry is the gold standard for quantification.[1] Deuterated compounds, such as 4-Nitrobiphenyl-d5, are indispensable as internal standards.[2][3][4] They are added to samples at a known concentration and are designed to mimic the analytical behavior of the native analyte, correcting for variations in sample preparation, matrix effects, and instrument response.[3][4][5]

The central assumption of this method is that the internal standard is chemically identical but mass-shifted. However, the synthetic process for creating deuterated compounds is rarely perfect, leading to a distribution of isotopologues—molecules that differ only in their isotopic composition.[6] The presence of significant amounts of the unlabeled analyte (d0) or other partially deuterated species within the internal standard can create analytical interferences, leading to inaccurate results.[2] Therefore, a rigorous assessment of isotopic purity is not merely a quality control step; it is a prerequisite for generating trustworthy and reproducible data.

Defining Core Concepts: Enrichment vs. Purity

To discuss this topic with clarity, it is essential to distinguish between two fundamental terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[6][7] For instance, an enrichment of 99.5% D means that at any given labeled site, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[6]

-

Isotopic Purity (or Species Abundance): This refers to the percentage of the entire population of molecules that has the desired isotopic composition.[6][7] For 4-Nitrobiphenyl-d5, the isotopic purity is the percentage of molecules that contain exactly five deuterium atoms. It is the most critical parameter for an internal standard. Even with high isotopic enrichment at each site, the statistical probability of all five sites being deuterated results in an isotopic purity that is necessarily lower than the enrichment value.[6][7]

Synthesis and Expected Labeling Pattern

While multiple synthetic routes to 4-nitrobiphenyl exist, such as the nitration of biphenyl or Suzuki coupling reactions, the synthesis of 4-Nitrobiphenyl-d5 typically involves using a deuterated precursor.[8][9] A common and efficient strategy is the nitration of biphenyl-d5. This ensures the five deuterium atoms are located on one of the aromatic rings, a stable position that is not susceptible to back-exchange under typical analytical conditions.

The primary isotopic impurity of concern is the unlabeled 4-nitrobiphenyl (d0). Other significant impurities can include partially deuterated species (d1, d2, d3, d4). The relative abundance of these isotopologues is a direct reflection of the isotopic enrichment of the deuterated starting material and the integrity of the synthetic process.

Core Analytical Methodologies for Isotopic Purity Assessment

A dual-technique approach, leveraging both Mass Spectrometry and NMR Spectroscopy, provides a comprehensive and self-validating characterization of isotopic purity.[10] MS quantifies the distribution of different isotopologue species, while NMR confirms the location of the deuterium labels and provides an independent measure of overall enrichment.[6][10]

Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the most direct method for determining the relative abundance of each isotopologue in a sample of 4-Nitrobiphenyl-d5.[11][12] Its high mass accuracy allows for the clear separation and quantification of the d0 through d5 species.

-

Sample Preparation: Prepare a solution of the 4-Nitrobiphenyl-d5 standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration sufficient to produce a strong signal for all isotopic species (typically 1-10 µg/mL).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Acquisition: Acquire full scan mass spectra over a mass range that encompasses all expected isotopologues of 4-nitrobiphenyl (e.g., m/z 190-210). Ensure the instrument resolution is set high enough to resolve the isotopic peaks from potential isobaric interferences.[13][14]

-

Data Extraction: Extract the ion signals for each isotopologue (d0 to d5). The theoretical m/z values for the protonated molecule [M+H]⁺ are:

-

d0 (C₁₂H₁₀NO₂⁺): 200.0706

-

d1 (C₁₂H₉D₁NO₂⁺): 201.0769

-

d2 (C₁₂H₈D₂NO₂⁺): 202.0832

-

d3 (C₁₂H₇D₃NO₂⁺): 203.0894

-

d4 (C₁₂H₆D₄NO₂⁺): 204.0957

-

d5 (C₁₂H₅D₅NO₂⁺): 205.1020

-

-

Purity Calculation: a. Integrate the peak area for each extracted ion chromatogram. b. Correct the measured peak areas for the natural abundance of ¹³C, ¹⁵N, and ¹⁸O. This is a critical step, as the M+1 peak of the d4 species, for example, will contribute to the measured intensity of the d5 peak.[14][15] c. Calculate the isotopic purity using the corrected intensities:

Isotopic Purity (%) = [Corrected Intensity (d5) / Σ Corrected Intensities (d0 to d5)] x 100

Caption: Workflow for determining isotopic distribution via HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves two critical functions: it confirms the structural integrity and location of the deuterium labels, and it provides an independent quantification of the overall isotopic enrichment.[6][10]

-

Sample Preparation: Dissolve a sufficient amount of 4-Nitrobiphenyl-d5 (typically 5-10 mg) in a high-purity deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Analysis: Compare the spectrum to that of an unlabeled 4-Nitrobiphenyl standard. For a d5-labeled compound where one ring is fully deuterated, the signals corresponding to that ring's protons should be absent or significantly reduced to baseline noise.[16] The presence of residual signals in these positions indicates incomplete deuteration. The overall isotopic enrichment can be calculated by comparing the integration of these residual proton signals to the integration of the protons on the unlabeled ring.

-

-

²H NMR Acquisition:

-

Acquire a deuterium NMR spectrum.

-

Analysis: This spectrum will show signals only at the positions where deuterium atoms have been incorporated.[16] This provides direct, unambiguous evidence of the labeling pattern and confirms that deuteration occurred at the intended sites on the aromatic ring.

-

Caption: Logic diagram for NMR-based purity and structure validation.

Data Interpretation and Quality Control

The true power of this dual-technique approach lies in the synthesis of the data. MS provides the precise distribution of isotopologues, which is the ultimate measure of purity for an internal standard. NMR validates this by confirming the deuterium is in the correct, stable positions and that the underlying molecular structure is sound.

Summarizing Quantitative Data

All quantitative data should be summarized in clear, structured tables for easy comparison and batch-to-batch trend analysis.

Table 1: Example Isotopic Distribution of 4-Nitrobiphenyl-d5 by HRMS

| Isotopologue | Measured Relative Abundance (%) | Specification |

|---|---|---|

| d0 | 0.1 | ≤ 0.2% |

| d1 | 0.2 | ≤ 0.5% |

| d2 | 0.3 | ≤ 1.0% |

| d3 | 1.0 | ≤ 2.0% |

| d4 | 5.3 | Report |

| d5 | 93.1 | ≥ 90% |

Table 2: Isotopic Enrichment by ¹H NMR

| Measurement | Result | Specification |

|---|

| Overall Isotopic Enrichment | 99.6 atom % D | ≥ 99.0 atom % D |

Establishing Acceptance Criteria

For its use as an internal standard in regulated bioanalysis, a batch of 4-Nitrobiphenyl-d5 must meet stringent acceptance criteria. A typical specification would require the isotopic purity of the d5 species to be >98%. However, this can be context-dependent. The most critical specification is the percentage of the d0 species, which should be as low as possible (ideally <0.1%) to prevent it from contributing to the signal of the native analyte, especially at the lower limit of quantification (LLOQ).

Conclusion

The validation of isotopic purity for 4-Nitrobiphenyl-d5 is a critical, multi-faceted process that underpins the integrity of quantitative analytical studies. A simple statement of ">98% purity" on a certificate of analysis is insufficient without a clear definition and supporting data. By employing a rigorous, dual-technique approach of High-Resolution Mass Spectrometry and NMR Spectroscopy, researchers can fully characterize the isotopic distribution, confirm the labeling pattern, and quantify the enrichment. This comprehensive strategy provides a self-validating system, ensuring that 4-Nitrobiphenyl-d5 serves as a reliable and accurate internal standard, thereby enhancing the trustworthiness and scientific validity of the resulting data in drug development and beyond.

References

-

Roy, A., Kumar, H. P., Singh, S. K., & Saravanan, M. (2022). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 14(3), 236-245. [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]

-

PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

-

OSHA. (n.d.). 4-Nitrodiphenyl Method. [Link]

-

Navrátil, T., et al. (2012). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. ResearchGate. [Link]

-

Alonso-de-la-Varga, R. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

-

OSHA. (2020). 4-NITRODIPHENYL (4-NITROBIPHENYL). [Link]

-

PubMed Central. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. [Link]

-

National Institutes of Health. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

-

Bar-Selah, G., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Journal of Mass Spectrometry, 44(11), 1581-1588. [Link]

-

Gleason, P. M., & Hamper, B. C. (2018). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]

-

Fu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 469-482. [Link]

-

Pozo, O. J., et al. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 29(3), 257-265. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

Wikipedia. (n.d.). 4-Nitrobiphenyl. [Link]

-

National Institute of Standards and Technology. (2012). Isotope Enrichment Calculator. [Link]

- Google Patents. (n.d.). CN108069861B - Method for synthesizing nitrobiphenyl.

-

Organic Syntheses. (n.d.). Carbazole, 2-nitro-. [Link]

-

Garofolo, F. (2013). Internal Standard Variation during Routine Sample Analysis: Investigation of Case Studies. SlideShare. [Link]

-

Ask the Experts. (2023). The impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]

-

IsoLife. (n.d.). Internal Standards in metabolomics. [Link]

Sources

- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. e-b-f.eu [e-b-f.eu]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 9. CN108069861B - A kind of method of synthesizing nitrobiphenyl - Google Patents [patents.google.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. almacgroup.com [almacgroup.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Nitrobiphenyl-d5 for High-Fidelity Quantitative Analysis

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the selection, qualification, and application of 4-Nitrobiphenyl-d5 as an internal standard in quantitative mass spectrometry. Moving beyond a simple list of vendors, this document details the critical scientific principles underpinning the use of stable isotope-labeled standards, establishes a rigorous supplier evaluation workflow, and presents detailed protocols for handling, preparation, and application. By synthesizing technical specifications with field-proven insights, this guide serves as an essential resource for ensuring the accuracy, reproducibility, and integrity of analytical data in regulated and research environments.

Introduction: The Analyte and Its Labeled Analog

4-Nitrobiphenyl (CAS No. 92-93-3) is a nitrated aromatic compound of significant environmental and toxicological interest.[1] Classified as a potential occupational carcinogen, its monitoring in various matrices is a priority for regulatory bodies and environmental health research.[2][3] Accurate and precise quantification of 4-Nitrobiphenyl at trace levels necessitates a robust analytical methodology, invariably relying on isotope dilution mass spectrometry (IDMS).

The cornerstone of the IDMS approach is the use of a stable isotope-labeled (SIL) internal standard (IS). 4-Nitrobiphenyl-d5 (CAS No. 64421-02-9) is the deuterated analog of the target analyte.[4][5] In this molecule, five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This substitution renders the molecule chemically identical to the native analyte in terms of physicochemical properties (e.g., polarity, extraction efficiency, chromatographic retention time) but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This subtle yet critical difference is the key to correcting for analyte loss during sample preparation and variations in instrument response, which is paramount for achieving high-quality quantitative data.[6][7]

Chapter 1: The Imperative of a High-Purity Internal Standard

The quality of a quantitative assay is inextricably linked to the quality of its internal standard. The central hypothesis in using a SIL-IS is that it will perfectly track the analyte of interest through extraction, chromatography, and ionization, ensuring that the analyte/IS ratio remains constant regardless of matrix effects or procedural variations.[6][8] However, this assumption crumbles if the IS itself is compromised.

Two key parameters define the quality of 4-Nitrobiphenyl-d5:

-

Chemical Purity: This refers to the percentage of the material that is the desired molecule, excluding solvents, reagents, or other unrelated contaminants. Impurities can introduce interfering peaks, suppress analyte ionization, or degrade over time, compromising assay integrity.

-

Isotopic Purity (or Isotopic Enrichment): This measures the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, five). Incomplete deuteration results in the presence of d0 to d4 species. The most problematic of these is the unlabeled analyte (d0, or native 4-Nitrobiphenyl) present as an impurity. This unlabeled analyte in the IS solution will artificially inflate the measured concentration of the native analyte in the sample, leading to a positive bias and inaccurate results, a phenomenon known as "crosstalk."[9]

A high-quality supplier will provide a Certificate of Analysis (CoA) that explicitly states both chemical and isotopic purity, providing the end-user with the necessary documentation to ensure data integrity.

Chapter 2: Qualifying Commercial Suppliers of 4-Nitrobiphenyl-d5

Selecting a supplier is not merely a procurement activity; it is the first critical step in method validation. The goal is to partner with a manufacturer that demonstrates consistent quality, robust manufacturing processes, and transparent documentation.

Key Evaluation Criteria

When evaluating potential suppliers, researchers should prioritize the following:

-

Manufacturing Expertise: Does the supplier specialize in stable isotope labeling and the synthesis of complex organic molecules? Companies like Cambridge Isotope Laboratories, Inc. and Toronto Research Chemicals (a part of LGC Group) have a long-standing reputation in this field.[10][11][12][13]

-

Quality Systems: Does the supplier operate under a recognized quality management system, such as ISO 17034 for Reference Material Producers? This ensures that materials are produced and certified with the highest level of competence.[14]

-

Comprehensive Certificate of Analysis (CoA): The CoA is the most critical document. It should be readily available and include, at a minimum:

-

Compound Name and CAS Number

-

Lot Number

-

Molecular Formula and Weight

-

Chemical Purity (typically by HPLC or GC)

-

Isotopic Purity/Enrichment (by Mass Spectrometry)

-

Concentration (if supplied as a solution)

-

Date of Certification and Expiration Date

-

Storage Conditions

-

-

Technical Support: A reputable supplier will have experienced scientists on staff to answer technical questions regarding product stability, solubility, and potential impurities.

Supplier Comparison

The following table summarizes offerings for 4-Nitrobiphenyl-d5 from prominent suppliers catering to the research and pharmaceutical sectors. Note: Availability and specifications are subject to change and should be verified directly with the supplier.

| Supplier | Product Name | CAS Number | Stated Purity/Enrichment | Format |

| Toronto Research Chemicals (TRC) / LGC Standards | 4-Nitrobiphenyl-d5 | 64421-02-9 | Typically high purity; specific values provided on lot-specific CoA. | Neat solid or solution |

| Santa Cruz Biotechnology, Inc. | 4-Nitrobiphenyl-2',3',4',5',6'-d5 | 64421-02-9 | Information available upon request or on CoA.[5] | Typically sold as a solid. |

| Cambridge Isotope Laboratories, Inc. (CIL) | 4-Nitrobiphenyl-d5 | 64421-02-9 | World leader in stable isotopes; known for high isotopic enrichment.[12][13] | Neat solid or custom solutions. |

| Pharmaffiliates | This compound | 64421-02-9 | Specifications available on product page.[4] | Typically sold as a solid. |

Supplier Qualification Workflow

A systematic approach to supplier qualification is essential. The following workflow is recommended:

Caption: A three-phase workflow for qualifying a 4-Nitrobiphenyl-d5 supplier.

Chapter 3: Protocols for Handling, Storage, and Use

Proper handling and preparation of the internal standard are critical for maintaining its integrity and ensuring the accuracy of stock solutions.

Safety and Handling

4-Nitrobiphenyl is a potential carcinogen and should be handled with appropriate precautions.[2] Although the deuterated form is not specifically classified, it should be treated with the same level of care.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety glasses.

-

Handling: Handle the neat material in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates.

-

Safety Data Sheet (SDS): Obtain and review the SDS from the supplier before use.

Storage

-

Neat Material: Store in a tightly sealed vial, protected from light, at the temperature recommended by the supplier (typically room temperature or refrigerated).

-

Stock Solutions: Store stock solutions in amber glass vials at -20°C or below to minimize solvent evaporation and prevent degradation.

Protocol for Preparation of Stock and Working Solutions

This protocol describes the preparation of a 1.0 mg/mL stock solution and subsequent working solutions.

Materials:

-

4-Nitrobiphenyl-d5 neat material

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

-

Calibrated analytical balance

-

Calibrated pipettes

-

HPLC-grade or equivalent high-purity solvent (e.g., Toluene, Methanol, Acetonitrile)

Procedure:

-

Equilibration: Allow the vial of neat material to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 1.0 mg of the 4-Nitrobiphenyl-d5 neat material into a tared weigh boat. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed material to a 1.0 mL Class A volumetric flask. Use a small amount of the chosen solvent to rinse the weigh boat and ensure all material is transferred.

-

Stock Solution Preparation (1.0 mg/mL): Add solvent to the flask until it is about 75% full. Cap and vortex/sonicate until all material is dissolved. Allow the solution to return to room temperature, then carefully add solvent to the 1.0 mL mark. Invert the flask 10-15 times to ensure homogeneity. This is your Stock Solution .

-

Intermediate Solution Preparation (e.g., 10 µg/mL): Pipette 100 µL of the Stock Solution into a 10 mL volumetric flask. Dilute to the mark with your final analytical mobile phase or a compatible solvent. This is your Intermediate Stock .

-

Working Internal Standard Solution (e.g., 100 ng/mL): Pipette 1.0 mL of the Intermediate Stock into a 100 mL volumetric flask. Dilute to the mark with the appropriate solvent. This Working IS Solution is then added to all samples, standards, and blanks.

Chapter 4: Application Workflow Example

The following diagram illustrates a typical workflow for the quantitative analysis of 4-Nitrobiphenyl in an environmental water sample using the prepared 4-Nitrobiphenyl-d5 internal standard.

Sources

- 1. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]

- 3. 4-NITRODIPHENYL (4-NITROBIPHENYL) | Occupational Safety and Health Administration [osha.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toronto Research Chemicals, [biosci.com.au]

- 11. Toronto Research Chemicals – Bioquote [bioquote.com]

- 12. isotope.com [isotope.com]

- 13. cphi-online.com [cphi-online.com]

- 14. 4-Nitrobiphenyl | CAS 92-93-3 | LGC Standards [lgcstandards.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-Nitrobiphenyl-d5

This guide provides an in-depth analysis of the critical factors governing the stability and optimal storage of 4-Nitrobiphenyl-d5. As a deuterated internal standard, the integrity of this compound is paramount for achieving accurate and reproducible results in analytical applications, particularly in mass spectrometry-based methods. This document moves beyond generic recommendations to explain the underlying chemical principles and provide field-proven protocols for researchers, scientists, and drug development professionals.

Core Chemical Profile and Significance

4-Nitrobiphenyl-d5 is the deuterated analogue of 4-Nitrobiphenyl, where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard in quantitative analysis, as it co-elutes with the non-deuterated analyte but is distinguishable by its higher mass.[1][2] The physical and chemical properties of the deuterated form are nearly identical to its non-deuterated counterpart.[1]

4-Nitrobiphenyl itself is a light yellow crystalline powder.[3][4] Due to its chemical nature, understanding its reactivity and stability is crucial for its effective use.[5]

| Property | Value | Source |

| Chemical Formula | C₁₂H₄D₅NO₂ | N/A |

| Molar Mass | ~204.25 g/mol | Calculated |

| Appearance | White to yellow needle-like crystalline solid | [4][5][6] |

| Melting Point | 114 °C (237 °F) | [5][7] |

| Boiling Point | 340 °C (644 °F) | [5][7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether, benzene, and chloroform. | [5][6] |

The Pillars of Stability: Understanding Degradation Pathways

The stability of 4-Nitrobiphenyl-d5 is generally robust under normal laboratory conditions.[3][8] However, its integrity can be compromised by several factors, leading to inaccurate quantification in analytical assays. The primary sources of degradation are chemical incompatibility and exposure to adverse environmental conditions.

Chemical Incompatibility

The key to preserving 4-Nitrobiphenyl-d5 is to prevent its interaction with incompatible substances. The molecule's reactivity is centered around the nitro group and the aromatic system.

-

Strong Oxidizing Agents: Substances like perchlorates, peroxides, and permanganates should be avoided.[4] These can react with the biphenyl structure, potentially leading to unwanted oxidation products.

-

Strong Bases: Bases such as sodium hydroxide and potassium hydroxide can promote degradation.[4]

-

Strong Reducing Agents: These agents can reduce the nitro group (-NO₂) to an amino group (-NH₂), converting the compound to 4-Aminobiphenyl-d5.[5][9] This is a significant transformation that renders the standard useless for its intended purpose.

Environmental Factors

Proper environmental control is essential for long-term stability.

-

Temperature: While the compound is stable at ambient temperatures, long-term storage should be in a cool environment.[3][10] Elevated temperatures can increase the rate of potential degradation reactions.

-

Moisture: Storing the compound in a dry place is critical.[3][10][11] As a crystalline solid, moisture can lead to clumping, making accurate weighing difficult. For solutions, moisture can introduce impurities or facilitate hydrolysis over extended periods.

-

Light: As a general best practice for aromatic nitro compounds, protection from light is recommended to prevent potential photochemical reactions, even though this is not highlighted as a primary instability factor in safety data sheets.

Validated Storage Protocols for Maintaining Integrity

The storage protocol depends on whether the compound is in its solid form or in solution and the intended duration of storage.

| Form | Duration | Temperature | Atmosphere | Container | Key Considerations |

| Solid | Short-Term & Long-Term | Cool (e.g., 4°C) | Normal | Tightly sealed, opaque vial | Store in a dry, well-ventilated area away from incompatible materials.[1][3][4][8][10] |

| Solution | Short-Term (< 1 week) | Refrigerated (4°C) | Normal | Tightly sealed, amber glass vial | Use a high-purity solvent. Methanol is a common choice for similar standards.[12] |

| Solution | Long-Term (> 1 week) | Frozen (≤ -20°C) | Inert Gas (Argon/Nitrogen) | Tightly sealed, amber glass vial with PTFE-lined cap | Long-term solution storage is not ideal. If necessary, use an inert atmosphere to prevent oxidation and a low temperature to minimize solvent evaporation and degradation. |

Workflow for Storage and Handling

The following diagram outlines the decision-making process for the proper storage and handling of 4-Nitrobiphenyl-d5 upon receipt and during its use.

Caption: Decision workflow for handling and storing 4-Nitrobiphenyl-d5.

Experimental Methodologies

Adherence to strict protocols during handling and preparation is a self-validating system to ensure the compound's integrity.

Protocol 1: Preparation of a Primary Stock Solution (1 mg/mL)

This protocol describes the accurate preparation of a stock solution, a critical step for quantitative analysis.

-

Acclimatization: Remove the container of solid 4-Nitrobiphenyl-d5 from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: In a chemical fume hood, carefully weigh approximately 10 mg of the solid onto a calibrated analytical balance using appropriate weighing paper. Record the exact weight.

-

Dissolution: Transfer the weighed solid into a 10 mL Class A volumetric flask.

-

Solubilization: Add a small amount (e.g., 5-7 mL) of high-purity methanol (or another suitable solvent) to the flask. Gently swirl the flask to completely dissolve the solid.

-

Dilution to Volume: Once fully dissolved, carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

-

Transfer and Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap. Store according to the recommendations in the table above.

Protocol 2: Routine Stability Verification

To ensure the integrity of a stored stock solution, especially one stored long-term, periodic verification is recommended.

-

Instrument Setup: Configure a GC-MS or LC-MS system with a method suitable for the analysis of 4-Nitrobiphenyl.

-

Initial Analysis: When a fresh stock solution is prepared, acquire an initial chromatogram and mass spectrum. This serves as the baseline (T=0) data. Record the peak area and note the absence of significant impurity peaks.

-

Periodic Testing: At set intervals (e.g., every 3-6 months), re-analyze the stored stock solution using the exact same instrument method.

-

Data Comparison: Compare the new chromatogram to the T=0 data. Look for:

-

A significant decrease (>5-10%) in the peak area of the 4-Nitrobiphenyl-d5 peak.

-

The appearance of new peaks, which could indicate degradation products.

-

-

Decision: If significant degradation is observed, the stock solution should be discarded and a fresh one prepared.

Safety and Handling: A Non-Negotiable Priority

4-Nitrobiphenyl is classified as a potential carcinogen and requires careful handling.[3][8][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[3][8]

-

Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of fine dust or vapors.[3]

-

Exposure and First Aid:

-

Skin Contact: May cause skin irritation.[3] Immediately wash the affected area with plenty of soap and water.[8]

-

Eye Contact: May cause eye irritation.[3] Flush eyes with plenty of water for at least 15 minutes.[3]

-

Inhalation: May cause respiratory tract irritation.[3] Move to fresh air immediately.[8]

-

Ingestion: Harmful if swallowed.[8] Rinse mouth with water and seek medical attention.[8]

-

References

-

Material Safety Data Sheet - 4-Nitrobiphenyl, 98% . Cole-Parmer. Available at: [Link]

-

SAFETY DATA SHEET - 4-Nitrobiphenyl . Chem Service. Available at: [Link]

-

4-Nitrobiphenyl . Grokipedia. Available at: [Link]

-

Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside . Carl ROTH. Available at: [Link]

-

HAZARD SUMMARY: 4-NITROBIPHENYL . NJ.gov. Available at: [Link]

-

4-Nitrobiphenyl Standard Operating Procedure . University of Washington. Available at: [Link]

-

ICSC 1395 - 4-NITROBIPHENYL . INCHEM. Available at: [Link]

-

Storage conditions and protocol for deuterated standards of organic compounds . ResearchGate. Available at: [Link]

-

4-Nitrobiphenyl . EPA. Available at: [Link]

-

4-Nitrobiphenyl . Wikipedia. Available at: [Link]

-